N,N'-(1,4-Phenylenedimethylidyne)DI-O-phenetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine: is an organic compound with the molecular formula C24H24N2O2. It is a derivative of phenetidine and is characterized by the presence of a phenylenedimethylidyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine typically involves the reaction of terephthalaldehyde with phenetidine derivatives. One common method includes the reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in anhydrous methanol over molecular sieves at room temperature . The reaction is carried out under an argon atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)DI-P-phenetidine
- N,N’-(1,4-Phenylenedimethylidyne)DI-2,4-xylidine
Comparison: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1-[4-[(2-ethoxyphenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O2/c1-3-27-23-11-7-5-9-21(23)25-17-19-13-15-20(16-14-19)18-26-22-10-6-8-12-24(22)28-4-2/h5-18H,3-4H2,1-2H3 |
InChI Key |
ZIVIJNSSKLLWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.